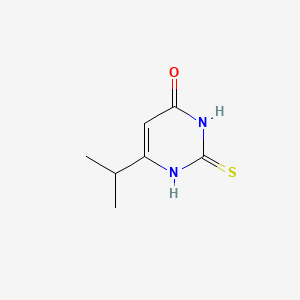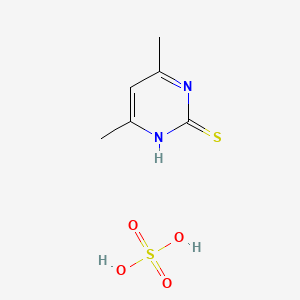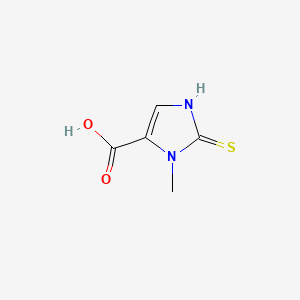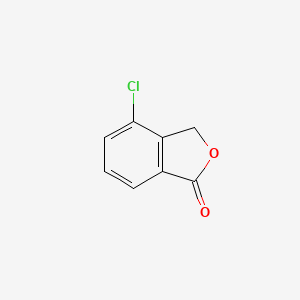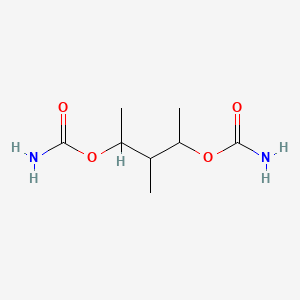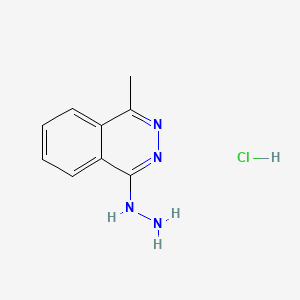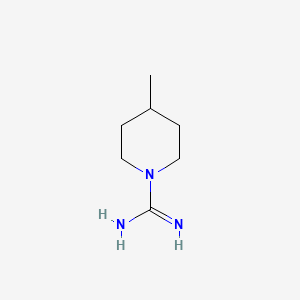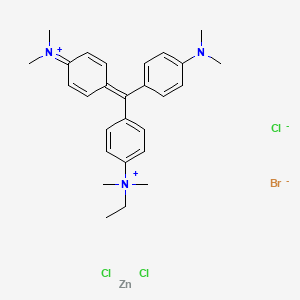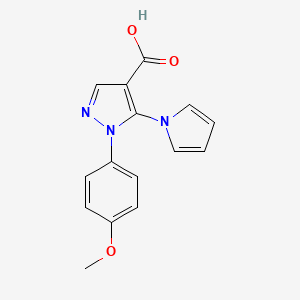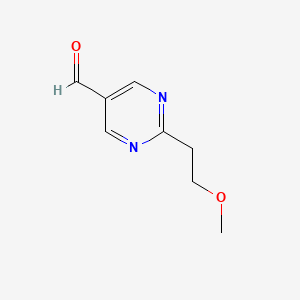
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde
Descripción general
Descripción
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has gained significant attention in scientific research due to its unique chemical properties. It is a colorless liquid that is soluble in water and has a molecular weight of 165.17 g/mol. This compound is widely used in various fields of research, including medicinal chemistry, pharmaceuticals, and biochemistry.
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Structures
Research reveals that similar pyrimidine compounds exhibit distinctive hydrogen-bonded structures. For instance, studies on related compounds show frameworks and sheet structures formed through hydrogen bonds, demonstrating the potential for 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in structural chemistry (Low et al., 2007).
Synthesis of Pyrimidine Derivatives
Pyrimidine derivatives, including those related to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, have been synthesized for various applications. For example, research has led to the creation of pyrido[2,3-d]pyrimidines and pyrimido-[4,5-b]quinoline derivatives, showcasing the compound's relevance in synthetic chemistry (Perandones & Soto, 1998).
Interaction with Other Chemicals
Studies on similar pyrimidine derivatives show interesting interactions with various chemicals, leading to the formation of new compounds. For example, the interaction with glycine esters under certain conditions has led to novel derivatives, indicating potential applications in medicinal chemistry (Zinchenko et al., 2018).
Formation of Fused-Bicyclic Pyrimidine Substrates
The synthesis of trisubstituted arylaminopyrimidine-5-carbaldehydes, which are structurally similar to 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde, has been achieved. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, important in creating structurally and electronically unique compounds (Beingessner et al., 2008).
Antimicrobial and Antitumor Activities
Research into pyrimidine derivatives has revealed significant antimicrobial and antitumor activities. The synthesis of novel pyrimidinoPyrimidine derivatives from related compounds demonstrates the potential of 2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde in pharmaceutical research (Abu-Melha, 2014).
Nucleophilic Substitution Reactions
The compound has shown potential in undergoing nucleophilic substitution reactions, essential for building pyrimidine-based compound precursors. These reactions are crucial in the development of N-heterocyclic systems (Trilleras et al., 2022).
Propiedades
IUPAC Name |
2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-3-2-8-9-4-7(6-11)5-10-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPYWCBWQRQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390231 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)pyrimidine-5-carbaldehyde | |
CAS RN |
876717-41-8 | |
| Record name | 2-(2-methoxyethyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



